4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-22-14-7-9-15(10-8-14)23-19-17-16(11-12-24-17)20-18(21-19)13-5-3-2-4-6-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMVQDWOVQGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone, followed by condensation with various aromatic aldehydes. The resulting chalcones are then refluxed with guanidine to yield the desired pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes critical for bacterial growth or cancer cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidine Core
The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methoxy (4-MeO-PhO) and methyl (4-Me-PhO) substituents improve lipophilicity, whereas nitro (NO2) or chloro groups enhance electrophilicity for nucleophilic substitution reactions .
- Bioactivity Correlations: Pyrazolo-substituted derivatives (e.g., ) exhibit potent STAT3 inhibition, while morpholino derivatives (e.g., ) show nanomolar cytotoxicity, suggesting substituent-dependent target specificity.
Physicochemical Properties
- Fluorescence: Phenoxypyrimidines (non-thieno) exhibit solvent-dependent fluorescence, with 2-(4-methoxyphenoxy)pyrimidine showing higher intensity than pyrazine analogs . The thieno core may quench or shift emission spectra due to extended conjugation.
- Solubility: Methoxy groups enhance aqueous solubility compared to methyl or nitro substituents, critical for pharmacokinetic optimization .
Biological Activity
The compound 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine (CAS Number: 73282-12-9) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the class of thienopyrimidine derivatives. Its chemical formula is , indicating the presence of a thieno ring fused with a pyrimidine structure. The methoxyphenoxy group enhances its solubility and may influence its biological interactions.
Antihypertensive Effects
Research has indicated that derivatives of pyrimidines exhibit significant antihypertensive activity. A study focusing on pyrimidine compounds demonstrated that those with methoxy substitutions were particularly effective in inhibiting Angiotensin Converting Enzyme (ACE), which is crucial for regulating blood pressure. The compound may share similar mechanisms due to its structural analogies with other active pyrimidines .
Antimicrobial Activity
The antimicrobial properties of thienopyrimidine compounds have been documented, with many exhibiting significant activity against various pathogens. A related study evaluated the anti-inflammatory and antimicrobial activities of synthesized pyrimidine derivatives, revealing promising results in inhibiting bacterial growth . This suggests that this compound could possess similar antimicrobial effects.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. For instance, targeting nucleotide biosynthesis pathways has been identified as a viable strategy for antiviral drug development. The inhibition of pyrimidine synthesis pathways has shown potent antiviral activity against viruses like Hepatitis E .
Study on Antihypertensive Activity
A recent study synthesized various chalcone analogues and evaluated their antihypertensive effects through ACE inhibition assays. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their counterparts without such modifications. This reinforces the hypothesis that this compound may also demonstrate similar antihypertensive properties .
Synthesis and Evaluation of Derivatives
In another investigation, various thienopyrimidine derivatives were synthesized and assessed for their anti-inflammatory activities. The peak activity was observed within hours post-administration, suggesting rapid onset of action, which is critical for therapeutic applications . Although specific data on the compound's efficacy are not yet published, the trends observed in related compounds provide a foundation for further exploration.
Data Table: Summary of Biological Activities
Q & A
Basic Question: What is the standard synthetic route for 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine, and what reaction parameters are critical for yield optimization?
Answer:
The synthesis typically involves coupling a thieno[3,2-d]pyrimidine core with substituted aryl groups. For example, 4-(4-Methoxyphenoxy)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine (a structural analog) was synthesized using sodium 4-methoxyphenolate under reflux conditions, achieving an 87% yield . Key parameters include:
- Temperature control : Excessive heat may degrade intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution.
- Catalyst use : Alkali metal bases (e.g., NaH) facilitate phenoxide formation.
- Reaction time : Prolonged times risk side reactions like hydrolysis.
Advanced Question: How can structural discrepancies in crystallographic data be resolved during refinement for this compound?
Answer:
Structural validation relies on software like SHELXL , which refines X-ray diffraction data by minimizing residuals (R-factors). For thieno[3,2-d]pyrimidine derivatives:
- Twinned data handling : SHELXL's twin refinement module accounts for crystal twinning .
- Hydrogen placement : Use riding models or DFT-calculated positions for ambiguous H-atoms.
- Disorder modeling : Split occupancy refinement resolves disordered solvent/moieties .
Basic Question: Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy resonance at δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion).
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .
- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and UV detection .
Advanced Question: How do researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular context : Use isogenic cell lines to isolate target effects.
- Solubility differences : Pre-dissolve compounds in DMSO (<0.1% final) to avoid aggregation.
- Orthogonal assays : Validate PI3K inhibition via Western blot (p-Akt reduction) and cellular proliferation assays .
Basic Question: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screens against PI3Kα (PDB: 3HHM) to identify binding poses .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Advanced Question: How are derivatives synthesized for structure-activity relationship (SAR) studies?
Answer:
- Core diversification : Introduce substituents at C-2 (phenyl) or C-4 (methoxyphenoxy) via Suzuki coupling .
- Functional group interconversion : Convert methoxy to hydroxyl via BBr₃ demethylation for polarity modulation.
- Bioisosteric replacement : Replace thieno[3,2-d]pyrimidine with pyrrolo[3,2-d]pyrimidine to assess ring flexibility .
Basic Question: What strategies ensure compound stability during storage and assays?
Answer:
- Storage : Lyophilize and store at -80°C under argon to prevent oxidation.
- Buffered solutions : Use pH 7.4 PBS with 0.01% BSA to minimize hydrolysis.
- Light protection : Amber vials prevent photodegradation of the thieno ring.
Advanced Question: How is target engagement validated in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon ligand binding .
- Silencing/overexpression : CRISPR KO of PI3Kα confirms on-target effects .
- SPR/BLI : Quantify binding kinetics (KD, kon/koff) using recombinant PI3Kα .
Basic Question: What are the solubility challenges, and how are they mitigated in in vivo studies?
Answer:
- Low aqueous solubility : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
- Prodrug design : Esterify methoxy groups to enhance permeability .
Advanced Question: How are off-target effects systematically evaluated?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
